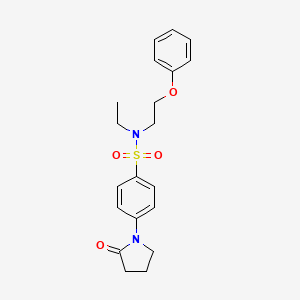
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of chloro, fluoro, and methoxy groups in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 3-chloro-4-methoxybenzoyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products Formed
Substitution Reactions: Substituted derivatives with different nucleophiles.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid and amine
Scientific Research Applications
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The presence of the benzothiazole moiety is crucial for its biological activity, as it can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
3-chloro-4-methoxybenzamide derivatives: Compounds with similar substituents on the benzamide moiety.
Uniqueness
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is unique due to the combination of chloro, fluoro, and methoxy groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H10ClFN2O2S |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H10ClFN2O2S/c1-21-12-5-2-8(6-10(12)16)14(20)19-15-18-11-4-3-9(17)7-13(11)22-15/h2-7H,1H3,(H,18,19,20) |
InChI Key |
OFLCIIWIQLRSKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11490865.png)
![5-Benzyl-3-(2-hydroxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11490871.png)
![2-(2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-methyl-1,3-benzoxazol-7-yl)-2H-benzotriazole](/img/structure/B11490878.png)

![N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11490896.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11490897.png)
![3H-[1,2,4]Triazolo[4,3-a]azepine-3-thione, 2,5,6,7,8,9-hexahydro-2-(1-piperidinylmethyl)-](/img/structure/B11490904.png)
![3-(thiophen-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490911.png)
![Methyl 4-[5-(4-ethoxyphenyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B11490916.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11490921.png)
![3-ethoxy-4-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11490922.png)
![4-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11490934.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11490939.png)
![1-(3-chloro-2-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11490941.png)
